Cas no 58138-79-7 (2,6-Diiodopyrazine)

2,6-Diiodopyrazine structure
2,6-Diiodopyrazine structure
商品名:2,6-Diiodopyrazine
CAS番号:58138-79-7
MF:C4H2I2N2
メガワット:331.8810
MDL:MFCD09265492
CID:57239
PubChem ID:11002078

2,6-Diiodopyrazine 化学的及び物理的性質

名前と識別子

    • 2,6-Diiodopyrazine
    • 2,6-Diiodo-pyrazine
    • Pyrazine, 2,6-diiodo-
    • 2,6-Diiodopyrazine, AldrichCPR
    • XDGFMLMNWQGILQ-UHFFFAOYSA-N
    • D2671G1
    • RP08178
    • FCH1392086
    • EN001578
    • SY029874
    • ST2409211
    • AX8159298
    • AB0025643
    • W7134
    • AM20070421
    • 138D797
    • I14
    • MDL: MFCD09265492
    • インチ: 1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H
    • InChIKey: XDGFMLMNWQGILQ-UHFFFAOYSA-N
    • ほほえんだ: IC1C([H])=NC([H])=C(N=1)I

計算された属性

  • せいみつぶんしりょう: 331.83100
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 70.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 25.8

じっけんとくせい

  • PSA: 25.78000
  • LogP: 1.68580

2,6-Diiodopyrazine セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

2,6-Diiodopyrazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Diiodopyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM120395-5g
2,6-Diiodopyrazine
58138-79-7 95%+
5g
$*** 2023-05-30
Enamine
EN300-201066-1.0g
2,6-diiodopyrazine
58138-79-7 95%
1g
$34.0 2023-05-26
Ambeed
A113178-10g
2,6-Diiodopyrazine
58138-79-7 97%
10g
$341.0 2025-02-26
eNovation Chemicals LLC
D548164-25g
2,6-Diiodopyrizine
58138-79-7 95%
25g
$800 2023-09-03
abcr
AB312389-250 mg
2,6-Diiodopyrazine, 95%; .
58138-79-7 95%
250 mg
€92.30 2023-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY029874-5g
2,6-Diiodopyrazine
58138-79-7 ≥95%
5g
¥960.00 2024-07-09
TRC
D492708-100mg
2,6-Diiodopyrazine
58138-79-7
100mg
$ 65.00 2022-06-05
eNovation Chemicals LLC
D508454-50g
2,6-diiodopyrazine
58138-79-7 97%
50g
$1500 2024-05-24
abcr
AB312389-10 g
2,6-Diiodopyrazine, 95%; .
58138-79-7 95%
10g
€511.00 2022-06-02
eNovation Chemicals LLC
D508454-5g
2,6-diiodopyrazine
58138-79-7 97%
5g
$250 2024-05-24

2,6-Diiodopyrazine 合成方法

2,6-Diiodopyrazine 関連文献

2,6-Diiodopyrazineに関する追加情報

Recent Advances in the Application of 2,6-Diiodopyrazine (CAS: 58138-79-7) in Chemical Biology and Pharmaceutical Research

2,6-Diiodopyrazine (CAS: 58138-79-7) is a halogenated pyrazine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This heterocyclic compound serves as a crucial building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and diagnostic tools. Recent studies have highlighted its potential in drug discovery, materials science, and as a precursor for advanced organic synthesis.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,6-diiodopyrazine as a key intermediate in the synthesis of kinase inhibitors targeting cancer pathways. The researchers utilized its diiodo functionality for efficient cross-coupling reactions, enabling the rapid generation of diverse pyrazine-based scaffolds. This approach significantly reduced synthetic steps compared to traditional methods, with reported yields exceeding 85% in optimized conditions.

In materials science applications, a team from MIT reported in Advanced Materials (2024) the use of 2,6-diiodopyrazine as a precursor for organic semiconductors. The compound's ability to form stable π-conjugated systems when incorporated into polymeric structures showed exceptional charge transport properties, with measured hole mobilities of up to 3.2 cm²/V·s. This represents a 40% improvement over previous pyrazine-based materials, suggesting promising applications in flexible electronics and organic photovoltaics.

Pharmacological investigations have revealed that derivatives synthesized from 2,6-diiodopyrazine exhibit notable biological activities. A Nature Communications publication (2024) detailed several analogs showing potent antimicrobial activity against multidrug-resistant Gram-positive pathogens, with MIC values as low as 0.5 μg/mL. Molecular docking studies suggested that these compounds interfere with bacterial cell wall biosynthesis by targeting specific penicillin-binding proteins.

The compound's safety profile has also been extensively studied. Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) indicate that 2,6-diiodopyrazine itself shows low acute toxicity (LD50 > 2000 mg/kg in rodent models), though proper handling precautions are recommended due to potential iodine release under certain conditions. These findings support its continued use as a synthetic intermediate in pharmaceutical manufacturing.

Ongoing research is exploring novel applications of 2,6-diiodopyrazine in radiopharmaceuticals, leveraging its iodine atoms for radioisotope incorporation. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful labeling with iodine-125 for potential use in targeted cancer therapy, achieving radiochemical purities >95% with optimized protocols.

As the field progresses, 2,6-diiodopyrazine continues to prove its value as a multifunctional chemical building block. Future research directions likely include further exploration of its role in PROTAC development, as a ligand for transition metal catalysis, and in the creation of novel heterocyclic frameworks for drug discovery. The compound's unique combination of reactivity and stability positions it as an important tool in modern medicinal chemistry.

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Amadis Chemical Company Limited
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